Di(2-pyridyl) ketone thiosemicarbazone
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Overview
Description
Di(2-pyridyl) ketone thiosemicarbazone is a chemical compound known for its significant biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of thiosemicarbazones, which are Schiff base derivatives. Thiosemicarbazones have garnered attention due to their multifunctional metal-chelating properties, inherent biological activities, and structural flexibility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of di(2-pyridyl) ketone thiosemicarbazone typically involves the reaction of di(2-pyridyl) ketone with thiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Di(2-pyridyl) ketone thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines .
Scientific Research Applications
Di(2-pyridyl) ketone thiosemicarbazone has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in the treatment of lung cancer and other malignancies. .
Industry: Utilized in the development of new materials and catalysts due to its metal-chelating properties.
Mechanism of Action
The mechanism of action of di(2-pyridyl) ketone thiosemicarbazone involves its ability to chelate metal ions, which plays a crucial role in its biological activities. The compound can inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis, by chelating the enzyme-dependent ferrous ion. This inhibition disrupts DNA synthesis in tumor cells, leading to cell death. Additionally, the compound can generate cytotoxic reactive oxygen species (ROS) that further contribute to its anticancer effects .
Comparison with Similar Compounds
Di(2-pyridyl) ketone thiosemicarbazone can be compared with other similar compounds, such as:
Di(2-pyridyl) ketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT): Known for its potent anticancer properties and ability to overcome multidrug resistance.
Di(2-pyridyl) ketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC): Exhibits similar anticancer activities but differs in its pharmacokinetic and toxicological profiles.
2-Formylpyridine thiosemicarbazone: Another thiosemicarbazone derivative with known antineoplastic activity.
The uniqueness of this compound lies in its structural flexibility and ability to form stable metal complexes, which enhances its biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(dipyridin-2-ylmethylideneamino)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S/c13-12(18)17-16-11(9-5-1-3-7-14-9)10-6-2-4-8-15-10/h1-8H,(H3,13,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFYASWWOZAMQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NNC(=S)N)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474968 |
Source
|
Record name | di-2-pyridylketone thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6839-91-4 |
Source
|
Record name | di-2-pyridylketone thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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